Cas no 942631-64-3 (2-cyclopropyl-1,3-thiazol-5-amine)

2-cyclopropyl-1,3-thiazol-5-amine structure
942631-64-3 structure
Product Name:2-cyclopropyl-1,3-thiazol-5-amine
CAS No:942631-64-3
MF:C6H8N2S
MW:140.206119537354
MDL:MFCD11847090
CID:1000800
PubChem ID:45121656
Update Time:2025-07-19

2-cyclopropyl-1,3-thiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-5-Thiazolamine
    • 2-cyclopropyl-1,3-thiazol-5-amine
    • 5-Thiazolamine, 2-cyclopropyl-
    • 5-Amino-2-(cyclopropyl)thiazole
    • 2-CYCLOPROPYLTHIAZOL-5-AMINE
    • AKOS011355870
    • AT28488
    • 942631-64-3
    • SCHEMBL4976986
    • DB-338336
    • MDL: MFCD11847090
    • Inchi: 1S/C6H8N2S/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2,7H2
    • InChI Key: UGDFEZVEPWHLLW-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1C1CC1)N

Computed Properties

  • Exact Mass: 140.04081944g/mol
  • Monoisotopic Mass: 140.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.2Ų

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2-cyclopropyl-1,3-thiazol-5-amine Related Literature

Additional information on 2-cyclopropyl-1,3-thiazol-5-amine

Professional Introduction to Compound with CAS No. 942631-64-3 and Product Name: 2-cyclopropyl-1,3-thiazol-5-amine

2-cyclopropyl-1,3-thiazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 942631-64-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug development. The presence of a cyclopropyl group and an amine substituent at the 5-position of the thiazole ring imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in therapeutic applications.

The thiazole core is a pivotal scaffold in medicinal chemistry, widely recognized for its role in numerous bioactive molecules. Its five-membered ring consists of sulfur, nitrogen, and two carbons, forming a stable yet reactive framework that can interact with biological targets. The amine functional group at the 5-position of the thiazole ring introduces basicity and potential hydrogen bonding capabilities, which are crucial for modulating binding affinities and pharmacokinetic profiles. Additionally, the cyclopropyl group, a three-carbon cyclic structure, enhances metabolic stability and lipophilicity, contributing to improved oral bioavailability and target engagement.

In recent years, there has been a surge in research focused on developing novel thiazole derivatives with enhanced pharmacological properties. 2-cyclopropyl-1,3-thiazol-5-amine has emerged as a compound of interest due to its structural features that align well with current drug discovery trends. The cyclopropyl moiety, in particular, has been extensively studied for its ability to improve binding interactions with biological receptors by increasing rigidity and reducing conformational flexibility. This characteristic is particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.

One of the most compelling aspects of 2-cyclopropyl-1,3-thiazol-5-amine is its potential application in the development of antimicrobial agents. Thiazole derivatives have long been recognized for their efficacy against bacterial and fungal pathogens due to their ability to disrupt essential cellular processes. The amine group at the 5-position can serve as a hydrogen bond acceptor or participate in salt formation, enhancing interactions with microbial targets. Furthermore, the cyclopropyl group may contribute to improved membrane permeability, facilitating cellular uptake and exerting therapeutic effects.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds like 2-cyclopropyl-1,3-thiazol-5-amine. Molecular docking studies have demonstrated that this compound exhibits promising binding affinity to various protein targets implicated in human diseases. For instance, preliminary computational analyses suggest that it may interact with enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, its structural features are reminiscent of known kinase inhibitors, raising the possibility of exploring its activity against aberrantly activated kinases in cancer therapeutics.

The synthesis of 2-cyclopropyl-1,3-thiazol-5-amine involves multi-step organic transformations that highlight the synthetic versatility of thiazole derivatives. Key synthetic strategies include cyclization reactions to form the thiazole ring followed by functional group modifications to introduce the cyclopropyl and amine substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, facilitating their incorporation into preclinical and clinical development pipelines.

In conclusion,2-cyclopropyl-1,3-thiazol-5-amine (CAS No. 942631-64-3) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of chemical features—namely the thiazole core,cyclopropyl group, and amine substituent—makes it an attractive candidate for further exploration in drug discovery efforts targeting various human diseases. As research continues to uncover new biological functions and therapeutic opportunities for thiazole derivatives,2-cyclopropyl-1,3-thiazol-5-amine is poised to play a pivotal role in shaping future advancements in medicinal chemistry.

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